Cas no 392323-83-0 (ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate)

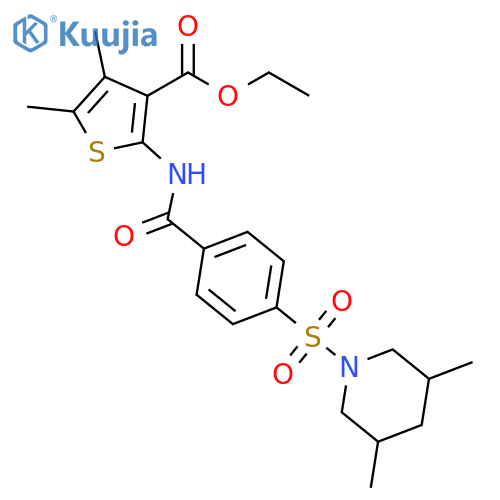

392323-83-0 structure

商品名:ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate

CAS番号:392323-83-0

MF:C23H30N2O5S2

メガワット:478.624703884125

CID:6496788

ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate

- 3-Thiophenecarboxylic acid, 2-[[4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzoyl]amino]-4,5-dimethyl-, ethyl ester

-

- インチ: 1S/C23H30N2O5S2/c1-6-30-23(27)20-16(4)17(5)31-22(20)24-21(26)18-7-9-19(10-8-18)32(28,29)25-12-14(2)11-15(3)13-25/h7-10,14-15H,6,11-13H2,1-5H3,(H,24,26)

- InChIKey: BUAWZQJWTMPYKW-UHFFFAOYSA-N

- ほほえんだ: C1(NC(=O)C2=CC=C(S(N3CC(C)CC(C)C3)(=O)=O)C=C2)SC(C)=C(C)C=1C(OCC)=O

じっけんとくせい

- 密度みつど: 1.259±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 11.98±0.70(Predicted)

ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0440-0268-10μmol |

ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4,5-dimethylthiophene-3-carboxylate |

392323-83-0 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0440-0268-5mg |

ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4,5-dimethylthiophene-3-carboxylate |

392323-83-0 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0440-0268-10mg |

ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4,5-dimethylthiophene-3-carboxylate |

392323-83-0 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0440-0268-1mg |

ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4,5-dimethylthiophene-3-carboxylate |

392323-83-0 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0440-0268-3mg |

ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4,5-dimethylthiophene-3-carboxylate |

392323-83-0 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0440-0268-30mg |

ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4,5-dimethylthiophene-3-carboxylate |

392323-83-0 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0440-0268-2μmol |

ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4,5-dimethylthiophene-3-carboxylate |

392323-83-0 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0440-0268-20μmol |

ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4,5-dimethylthiophene-3-carboxylate |

392323-83-0 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0440-0268-50mg |

ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4,5-dimethylthiophene-3-carboxylate |

392323-83-0 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0440-0268-5μmol |

ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4,5-dimethylthiophene-3-carboxylate |

392323-83-0 | 90%+ | 5μl |

$63.0 | 2023-05-17 |

ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

392323-83-0 (ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate) 関連製品

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量